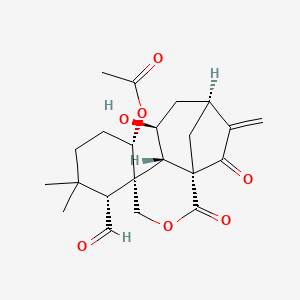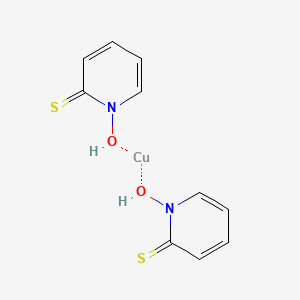
Copper disalicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper disalicylate is a coordination compound consisting of copper(II) ions and salicylate ligands. It is known for its distinctive blue color and has been studied for its potential applications in various fields, including medicine, chemistry, and industry. The compound’s unique properties arise from the interaction between the copper ions and the salicylate ligands, which confer both stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Copper disalicylate can be synthesized through the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with sodium salicylate in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the mixture to react at room temperature. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more controlled conditions, such as maintaining specific pH levels and temperatures to optimize yield and purity. Large-scale production may also incorporate continuous flow reactors to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: Copper disalicylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: The compound can be reduced back to copper(I) or elemental copper using reducing agents.
Substitution: Ligand exchange reactions can occur, where the salicylate ligands are replaced by other ligands, such as amines or phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various ligands in the presence of a suitable solvent, such as ethanol or methanol.
Major Products:
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes or elemental copper.
Substitution: New copper complexes with different ligands.
科学的研究の応用
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions and oxidation processes.
Biology: Investigated for its antimicrobial properties, showing efficacy against a range of bacteria and fungi.
Industry: Utilized in the development of advanced materials, including metal-organic frameworks and nanocomposites.
作用機序
The mechanism of action of copper disalicylate involves several pathways:
Antimicrobial Activity: Copper ions disrupt microbial cell membranes and generate reactive oxygen species (ROS), leading to cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and pain.
Catalytic Activity: this compound acts as a catalyst by facilitating electron transfer and stabilizing reaction intermediates.
類似化合物との比較
Copper disalicylate can be compared with other copper(II) complexes, such as:
Copper(II) sulfate: Commonly used in agriculture and industry, but lacks the specific ligand interactions of this compound.
Copper(II) acetate: Used in various chemical reactions, but has different solubility and reactivity profiles.
Copper(II) salicylate: Similar in structure but may have different coordination environments and reactivity.
Uniqueness: this compound’s unique combination of copper ions and salicylate ligands provides distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
16048-96-7 |
|---|---|
分子式 |
C14H10CuO6 |
分子量 |
337.77 g/mol |
IUPAC名 |
copper;2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChIキー |
CMRVDFLZXRTMTH-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)


